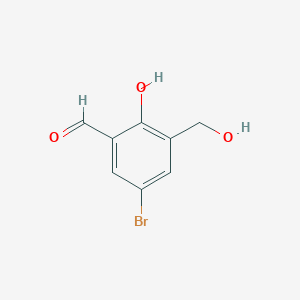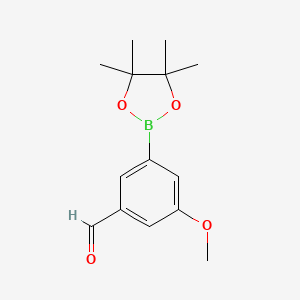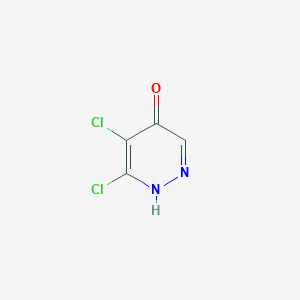
Boron;hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron hydrides, also known as boranes, are a class of compounds consisting of boron and hydrogen. These compounds are known for their unique structures and bonding, which often involve three-centered two-electron bonds. Boron hydrides are typically volatile and highly reactive, making them of significant interest in both theoretical and applied chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boron hydrides can be synthesized through various methods. One common approach involves the reaction of boron trifluoride with a hydride source such as sodium borohydride or lithium aluminum hydride. For example: [ 3 \text{LiAlH}_4 + 4 \text{BF}_3 \rightarrow 2 \text{B}_2\text{H}_6 + 3 \text{LiAlF}_4 ] This reaction produces diborane, a simple boron hydride .
Industrial Production Methods: Industrial production of boron hydrides often involves the pyrolysis of boron compounds or the controlled protolysis of boron-containing precursors. These methods require careful handling due to the reactivity and potential toxicity of the intermediates and products .
Analyse Des Réactions Chimiques
Types of Reactions: Boron hydrides undergo a variety of chemical reactions, including:
Oxidation: Boron hydrides can be oxidized to form boron oxides and water. For example: [ \text{B}_2\text{H}_6 + 3 \text{O}_2 \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: Boron hydrides can act as reducing agents, reducing other compounds while being oxidized themselves.
Substitution: Boron hydrides can react with alkenes to form alkyl boranes. For example: [ \text{B}_2\text{H}_6 + 6 \text{CH}_2=\text{CHR} \rightarrow 2 \text{B}(\text{CH}_2\text{CH}_2\text{R})_3 ]
Common Reagents and Conditions: Common reagents used in reactions with boron hydrides include oxygen, halogens, and alkenes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: Major products formed from reactions of boron hydrides include boron oxides, borate esters, and alkyl boranes .
Applications De Recherche Scientifique
Boron hydrides have a wide range of scientific research applications:
Hydrogen Storage: Boron hydrides are studied as potential hydrogen storage materials due
Propriétés
IUPAC Name |
boron;hydride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMDEKQJFGURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[B] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
11.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B3213137.png)
![N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3213139.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3213148.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3213166.png)

![N-(2-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3213187.png)
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3213188.png)
![3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B3213195.png)

![1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B3213224.png)
![N-benzyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3213225.png)
